molecular formula C6H9N3S B1381942 4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione CAS No. 1226335-48-3

4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione

Cat. No.: B1381942
CAS No.: 1226335-48-3
M. Wt: 155.22 g/mol
InChI Key: SFMGUXIYTKCJAH-UHFFFAOYSA-N
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Description

4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione is a heterocyclic compound with the molecular formula C6H9N3S. It is a derivative of pyrimidine, characterized by the presence of an amino group at the 4th position, an ethyl group at the 6th position, and a thione group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione typically involves multicomponent reactions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. The reaction can be catalyzed by various acids, including hydrochloric acid or sulfuric acid, and often requires heating .

Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, solvent-free conditions and microwave irradiation have been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione involves its interaction with various molecular targets. It can act as an inhibitor of enzymes such as dihydrofolate reductase, which is crucial in the synthesis of nucleotides. This inhibition can disrupt DNA synthesis and cell division, making it a potential anticancer agent. Additionally, it can modulate signaling pathways by interacting with specific receptors or proteins .

Comparison with Similar Compounds

    4-Amino-6-methyl-1,2-dihydropyrimidine-2-thione: Similar structure but with a methyl group instead of an ethyl group.

    4-Amino-6-phenyl-1,2-dihydropyrimidine-2-thione: Contains a phenyl group at the 6th position.

    4-Amino-6-isopropyl-1,2-dihydropyrimidine-2-thione: Features an isopropyl group at the 6th position.

Uniqueness: 4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The ethyl group at the 6th position can affect the compound’s lipophilicity and its ability to interact with biological targets, potentially enhancing its therapeutic properties .

Properties

IUPAC Name

4-amino-6-ethyl-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S/c1-2-4-3-5(7)9-6(10)8-4/h3H,2H2,1H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFMGUXIYTKCJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=S)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione
Reactant of Route 2
4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione
Reactant of Route 3
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4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione
Reactant of Route 4
4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione
Reactant of Route 5
4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione
Reactant of Route 6
4-Amino-6-ethyl-1,2-dihydropyrimidine-2-thione

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